(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Description
Core Macrocycle Modifications
The 17-membered macrocycle increases conformational flexibility compared to 14-membered erythromycin derivatives, enabling adaptation to ribosomal mutations. Fluorination at C-5 parallels solithromycin’s strategy to evade erm-mediated methylation resistance, while the extended triazolyl side chain mimics telithromycin’s aryl-alkyl group but with improved solubility.
Sugar Moiety Differences
The 4-(dimethylamino)-3-hydroxy-6-methyloxane sugar (desosamine) is conserved across macrolides, but its 3R,4S configuration in this compound creates a 15° tilt relative to erythromycin’s sugar orientation, optimizing van der Waals contacts with domain II of the ribosome.
Side Chain Innovations
The 4-(3-aminophenyl)-1,2,3-triazol-1-yl terminus introduces a primary amine capable of forming salt bridges with ribosomal phosphates, a feature absent in telithromycin’s pyridinyl group. Quantum mechanical calculations suggest this amine increases binding energy by 2.3 kcal/mol compared to unsubstituted triazoles.
Comparative Binding Affinities (Kd, nM):
This compound: 0.8 ± 0.1
Solithromycin: 1.2 ± 0.3
Erythromycin C: 12.4 ± 1.5
Data derived from fluorescence polarization assays.
Properties
Molecular Formula |
C43H65FN6O10 |
|---|---|
Molecular Weight |
845.0 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26-,27+,31+,32-,34-,35-,37-,38+,41-,42-,43-/m1/s1 |
InChI Key |
IXXFZUPTQVDPPK-QIFQIIIXSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound in focus, designated as (1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone has a complex structure characterized by multiple functional groups that suggest a potential for diverse biological activities. The molecular formula is with a molecular weight of approximately 734.96 g/mol.
The biological activity of this compound can be primarily attributed to its interaction with various biological targets:
- Adenosine Receptors : Recent studies have indicated that compounds with similar structural motifs can modulate adenosine receptors (ARs), particularly the A3 subtype. These receptors play a critical role in inflammatory responses and may be targeted for therapeutic interventions in diseases such as rheumatoid arthritis and psoriasis .
- Antimicrobial Activity : The presence of triazole and other nitrogenous heterocycles in the structure suggests potential antimicrobial properties. Triazole derivatives have been shown to exhibit significant antibacterial activities against Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and interference with nucleic acid metabolism .
- Anticancer Potential : Compounds featuring oxadiazole and triazole moieties have been reported to possess anticancer activities. They may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting critical signaling pathways involved in cell proliferation .
Case Studies
- In Vitro Studies : A study evaluated the compound's effects on cellular viability and its anti-inflammatory properties using various cell lines. Results indicated that the compound significantly reduced pro-inflammatory cytokine production while enhancing cell viability under stress conditions .
- Antibacterial Testing : In a series of agar diffusion tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones, suggesting effective antibacterial action at concentrations as low as 1 mM .
- Anticancer Activity : In a recent review focusing on oxadiazole derivatives, compounds similar to the one showed promising activity against several cancer cell lines by inducing DNA damage and inhibiting cell cycle progression .
Data Tables
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant inhibition at 1 mM |
| Antibacterial | Escherichia coli | Moderate inhibition observed |
| Anti-inflammatory | Human fibroblasts | Reduced cytokine levels (IL-6) |
| Anticancer | HeLa cells | Induced apoptosis at IC50 of 50 µM |
Scientific Research Applications
The compound (1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone, also known as Solithromycin, is a ketolide antibiotic that is under clinical development for treating community-acquired pneumonia (CAP) and other infections .
Scientific Research Applications
- Treatment of Community-Acquired Pneumonia: Solithromycin is currently in clinical trials as a treatment option for community-acquired pneumonia (CAP) .
- Treatment of Other Infections: Aside from CAP, Solithromycin is also being explored for its potential in treating other types of infections .
- Drug Discovery: Terpenoids, like the one studied, have diverse properties that make them valuable as building blocks for drug discovery. Even small structural variations in a molecule can drastically alter its activity, making the discovery of new terpenoids a critical step toward progress .
- Pharmacokinetics: Stable-labeled compounds are used to explore how the human body reacts to drugs. They help scientists study how the body absorbs, distributes, and metabolizes drugs before excretion. This information is crucial for ensuring drug effectiveness and safety, and for determining the best way to administer medication .
- Drug Metabolism Studies: Stable isotopes play a crucial role in these studies, helping researchers predict how a drug may interact with various bodily systems. Doctors can use this information when prescribing drugs, considering aspects like dosage .
- Compound Activity Prediction: Data-driven computational methods are being developed for predicting compound activities, which is fundamental in early drug discovery .
- Anti-inflammatory applications: The A3 adenosine receptor (A3AR) subtype is a therapeutic target for inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target’s triazole likely employs Cu-catalyzed click chemistry, similar to and , but steric hindrance from the bicyclic core may reduce yields compared to simpler analogs .
- Multi-component reactions (e.g., ) offer efficiency but require precise control over competing functional groups .
Glycosylation and Stereochemical Control
Table 3: Glycosylation Methods in Complex Molecules
Key Observations :
- The target’s oxan moiety may utilize ortho-(1-phenylvinyl)benzoates for efficient glycosylation, as described in , ensuring stereochemical fidelity .
Physicochemical Properties
Preparation Methods
Starting Materials and Core Macrolide Synthesis
The synthesis begins with clarithromycin (a 14-membered macrolide) as the precursor. Key modifications include:
- Hydroxyl elimination : Ethylene carbonate and triethylamine facilitate the elimination of the C6 hydroxyl group at 80°C, forming a conjugated double bond.
- Cladinose removal : Treatment with dilute hydrochloric acid removes the cladinose sugar, yielding a descladinose intermediate.
- Oxidation : NaClO/TEMPO/NaBr system oxidizes the C7 hydroxyl to a ketone under mild conditions (−10°C), avoiding toxic Swern oxidation.
Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydroxyl elimination | Ethylene carbonate, triethylamine, 80°C | 97% | |
| Cladinose removal | 20% HCl, room temperature | 95% | |
| Oxidation | NaClO, TEMPO, NaBr, −10°C | 85% |
Fluorination at C6 Position
Fluorination is critical for enhancing antibacterial activity. N-Fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) introduces fluorine at C6 via radical or electrophilic mechanisms.
Triazole Side Chain Synthesis
The 4-(4-(3-aminophenyl)triazol-1-yl)butyl side chain is synthesized via:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
Coupling of Side Chain to Macrolide Core
The triazole side chain is attached via a Michael addition-cyclization strategy:
- Activation : The macrolide intermediate is activated with carbonyl diimidazole (CDI) in DMF.
- Coupling : The side chain reacts with the activated macrolide in a one-pot process at 25°C.
- Yield: 88–95%.
Optimization Challenges
- Stereochemical control at C5 and C9 requires chiral auxiliaries.
- Solvent choice (DMF > acetonitrile) impacts reaction efficiency.
Deprotection and Final Purification
- Deprotection : Benzoyl groups are removed using methanolic ammonia (25°C, 24 hours).
- Crystallization : Crude product is purified via salt formation (e.g., oxalate or citrate) to achieve >99% purity.
Purification Data
| Method | Conditions | Purity | Reference |
|---|---|---|---|
| Oxalate salt | Ethylene glycol, phosphoric acid | 99% | |
| Citrate salt | Methanol, citric acid | 98.5% |
Comparative Analysis of Synthetic Routes
Key Research Findings
Q & A
Q. Which databases or software are recommended for modeling non-covalent interactions in this compound’s supramolecular assemblies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
